molecular formula C7H7ClO5S2 B1446406 Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate CAS No. 1384429-11-1

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate

Cat. No.: B1446406
CAS No.: 1384429-11-1
M. Wt: 270.7 g/mol
InChI Key: NTXBRHJWMUYOQN-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate is an organosulfur compound with a thiophene ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate typically involves the chlorosulfonylation of a thiophene derivative. One common method includes the reaction of 4-methoxythiophene-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed

    Substitution Reactions: Sulfonamide or sulfonate esters.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
  • Methyl 5-(chlorosulfonyl)-4-ethylthiophene-2-carboxylate
  • Methyl 5-(chlorosulfonyl)-4-propylthiophene-2-carboxylate

Uniqueness

Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-4-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBRHJWMUYOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152578
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-11-1
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
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Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
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Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
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Methyl 5-(chlorosulfonyl)-4-methoxythiophene-2-carboxylate
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